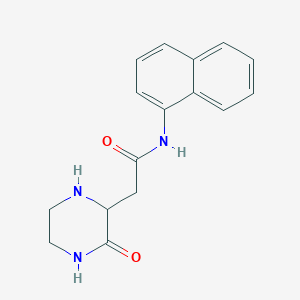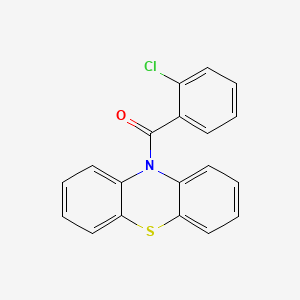![molecular formula C24H30ClN7O B11033781 1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-cyclohexylurea](/img/structure/B11033781.png)
1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole ring, a pyrimidine ring, and a cyclohexylurea moiety. Such compounds are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Alkylation: The chlorinated indole can be alkylated with an appropriate ethylamine derivative under basic conditions.
Pyrimidine Coupling: The resulting intermediate can be coupled with a 4,6-dimethyl-2-pyrimidinylamine derivative using coupling agents like EDCI or DCC.
Urea Formation: Finally, the cyclohexylurea moiety can be introduced through a reaction with cyclohexyl isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: Pd/C, H2 gas
Substitution: Nucleophiles (amines, thiols), base (NaOH, K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole N-oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-1-{[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA
- N-{(E)-1-{[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA
Uniqueness
The uniqueness of N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA lies in its specific substitution pattern and the combination of functional groups, which can impart unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H30ClN7O |
|---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
1-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-cyclohexylurea |
InChI |
InChI=1S/C24H30ClN7O/c1-15-12-16(2)29-23(28-15)31-22(32-24(33)30-19-6-4-3-5-7-19)26-11-10-17-14-27-21-9-8-18(25)13-20(17)21/h8-9,12-14,19,27H,3-7,10-11H2,1-2H3,(H3,26,28,29,30,31,32,33) |
InChI Key |
AIDAOUVMDSTHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)NC4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


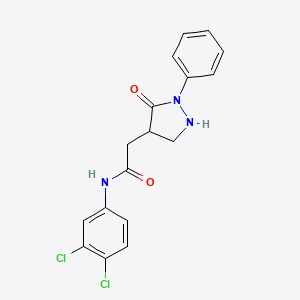
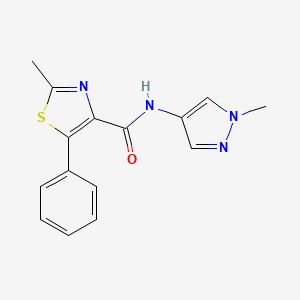
![(4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11033719.png)
![tetramethyl 6'-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033720.png)
![Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033721.png)
![N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B11033722.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11033726.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11033737.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-2-chloro-5-nitrobenzamide](/img/structure/B11033742.png)
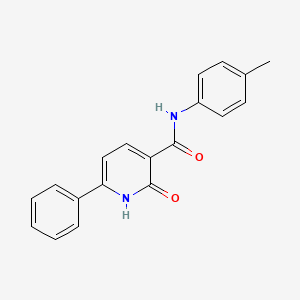
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11033751.png)
![Ethyl 6-ethyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11033756.png)
